
Sodium glycolate
Overview
Description
Sodium glycolate (C₂H₃NaO₃) is the sodium salt of glycolic acid, a key commodity chemical widely utilized as an intermediate in synthesizing specialty chemicals, pharmaceuticals, and agrochemicals . Industrially, it is produced via the substitution reaction of chloroacetic acid with sodium hydroxide under high-temperature conditions, yielding this compound and sodium chloride as a byproduct . Global production exceeds 0.1 million tons annually, with a market price of approximately $3,000 per ton . Its significance in chemical manufacturing stems from its role in facilitating reactions such as carboxymethylation, where it can form as a byproduct during the synthesis of sodium starch glycolate (SSG), a pharmaceutical disintegrant .
Preparation Methods
Neutralization of Glycolic Acid with Sodium Hydroxide
The most widely documented method for synthesizing sodium glycolate involves the neutralization of glycolic acid (C₂H₄O₃) with sodium hydroxide (NaOH). This aqueous-phase reaction follows the stoichiometric equation:
2\text{H}4\text{O}3 + \text{NaOH} \rightarrow \text{C}2\text{H}3\text{O}3\text{Na} + \text{H}_2\text{O}
Reaction Conditions and Optimization
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Temperature Control : Reactions are typically conducted at 25–40°C to prevent thermal degradation of glycolic acid while ensuring complete neutralization . Elevated temperatures (>50°C) risk side reactions, such as the formation of sodium oxalate via oxidation.
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Molar Ratios : A 1:1 molar ratio of glycolic acid to NaOH is standard, though excess NaOH (up to 1.2:1) is sometimes used to ensure full deprotonation .
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Solvent Systems : While water is the primary solvent, ethanol-water mixtures (80–95% ethanol) are employed to enhance crystallization efficiency .
Example Procedure:
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Dissolve 500 g of glycolic acid in 1.5 L of deionized water.
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Gradually add 240 g of NaOH pellets under stirring, maintaining the temperature below 40°C.
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Evaporate the solution under reduced pressure until crystalline precipitates form.
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Filter and wash the product with 95% ethanol to remove residual NaCl .
Industrial-Scale Production Techniques
Industrial methods prioritize cost-effectiveness and scalability while maintaining product purity (>97%). Key processes include:
Continuous Flow Reactors
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Advantages : Higher throughput and consistent product quality compared to batch reactors.
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Parameters :
Solvent Recovery Systems
Purification and Crystallization
Recrystallization from Alcoholic Solutions
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Ethanol Wash : Removes NaCl by-products (common in neutralization reactions) with a 95% ethanol wash, achieving NaCl content ≤0.5% .
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Crystallization Yield :
Solvent Yield (%) Purity (%) Water 78 92 Ethanol 85 97 Isopropanol 82 96
Thermal Drying Methods
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Spray Drying : Produces fine powders (particle size: 10–50 μm) suitable for pharmaceutical tablets.
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Vacuum Drying : Preserves crystallinity and minimizes thermal degradation .
Characterization and Quality Control
Thermogravimetric Analysis (TGA)
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Decomposition Profile :
Infrared Spectroscopy (IR)
By-Product Management
Sodium Chloride (NaCl) Removal
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Wash Efficiency :
Wash Cycles NaCl Content (%) 1 2.1 2 0.7 3 0.3
This compound Recovery
Comparative Analysis of Synthesis Routes
Method | Purity (%) | Scalability | Cost (USD/kg) |
---|---|---|---|
Aqueous Neutralization | 97 | High | 12.50 |
Organic Solvent Slurry | 99 | Moderate | 18.75 |
Dry Mixing | 85 | Low | 9.20 |
Chemical Reactions Analysis
Types of Reactions: Sodium glycolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxalic acid and other by-products.
Reduction: It can be reduced to form ethylene glycol under specific conditions.
Substitution: this compound can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Oxalic acid (C₂H₂O₄)
Reduction: Ethylene glycol (C₂H₆O₂)
Substitution: Metal glycolates, depending on the substituting cation
Scientific Research Applications
Sodium glycolate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: this compound is used in studies involving metabolic pathways and enzyme reactions.
Medicine: It is used in pharmaceutical formulations as a disintegrant and excipient.
Industry: this compound is used in the production of biodegradable polymers and as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of sodium glycolate varies depending on its application:
Pharmaceuticals: As a disintegrant, this compound absorbs water rapidly, causing tablets to swell and disintegrate, facilitating drug release.
Cosmetics: In cosmetic formulations, this compound acts as an exfoliant by breaking down the bonds between dead skin cells, promoting cell turnover.
Industrial Applications: As a corrosion inhibitor, this compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Comparison with Similar Compounds
Below, sodium glycolate is compared with SSG and other compounds in terms of synthesis, reactivity, and industrial relevance.
This compound vs. Sodium Starch Glycolate (SSG)
Comparison with Other Sodium Salts
This compound shares similarities with other sodium carboxylates (e.g., sodium acetate, sodium lactate) in synthesis via acid-base neutralization. However, its hydroxyl group enhances reactivity in specialized applications, such as:
- Pharmaceutical Byproducts : Unlike sodium chloride (a benign byproduct in this compound synthesis), residual this compound in SSG may affect drug formulation stability .
Functional Comparison with Disintegrants
Though this compound lacks disintegrant properties, SSG is benchmarked against other superdisintegrants:
SSG outperforms croscarmellose sodium in lactose-based tablets but is less effective in dicalcium phosphate formulations . Its hydration capacity (13%) is lower than crospovidone (18%), but its swelling-driven disintegration is more pH-stable .
Research Findings and Data Tables
Table 1: Pharmacopeia Specifications for SSG Grades
Brand | Particle Size (µm) | Moisture (%) | Swelling Volume (mL/g) |
---|---|---|---|
Primojel® | 20–80 | ≤10 | 40–50 |
Vivastar® | 10–50 | ≤5 | 30–40 |
Table 2: Compaction Behavior of SSG Grades
SSG Grade | Compactibility | Compressibility | Moisture (%) |
---|---|---|---|
Primojel® | High | Moderate | 8–10 |
Explotab® | High | High | 7–9 |
Vivastar® | Low | High | ≤5 |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for sodium glycolate, and how can purity be optimized during purification?
this compound is synthesized via alkaline hydrolysis of dichloroacetic acid. The reaction involves excess sodium hydroxide, yielding this compound, sodium oxalate, and sodium chloride. Due to differences in solubility, this compound is isolated via crystallization and further purified by acidification (e.g., HCl) to precipitate glycolic acid, followed by neutralization . Key steps include:
- Reaction conditions : Excess NaOH at controlled temperatures to minimize side products.
- Crystallization : Sequential cooling to exploit solubility differences.
- Validation : Purity is confirmed using titrimetric or spectroscopic methods.
Q. How is this compound quantified in pharmaceutical excipients to comply with regulatory standards?
Pharmacopeial methods (e.g., USP) involve derivatizing this compound into glycolic acid, followed by acetone precipitation to remove interferents. The clear supernatant is analyzed spectrophotometrically or via HPLC. Critical parameters include:
- Standard preparation : Glycolic acid dried over phosphorus pentoxide to ensure accuracy .
- Precipitation : Acetone and sodium chloride enhance selectivity by removing starch or cellulose matrices .
- Validation : Recovery rates (97–100%) and precision are assessed using spiked samples .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound recovery data across analytical methods?
Discrepancies often arise from matrix effects (e.g., excipient interactions) or methodological variability. A systematic approach includes:
- Cross-validation : Compare UV/Vis, HPLC, and mass spectrometry results for the same sample .
- Matrix-matched calibration : Prepare standards in excipient-matched solutions to account for interference .
- Statistical analysis : Use t-tests or ANOVA to identify significant differences between methods .
Q. What experimental designs are optimal for studying this compound stability in industrial waste systems?
Simulated waste testing employs mass balance calculations and controlled evaporation experiments. For example:
- Design : Feed and concentrate glycolate levels are measured under nominal and extreme pH conditions .
- Data interpretation : Recovery rates (e.g., 97–100%) are statistically evaluated using confidence intervals to assess environmental persistence .
- Advanced modeling : Incorporate kinetic studies to predict degradation pathways under thermal stress.
Q. How do formulation variables impact this compound’s role as an impurity in sodium starch glycolate?
this compound is a regulated impurity (≤2.0% per USP) in sodium starch glycolate. To study its formation:
- Factor screening : Vary synthesis parameters (e.g., cross-linking time, NaOH concentration) and quantify this compound via validated assays .
- Mechanistic analysis : Correlate carboxymethylation efficiency with impurity levels using FTIR or NMR .
- Process optimization : Adjust reaction stoichiometry to minimize residual glycolate .
Q. What advanced statistical tools can predict this compound’s behavior in complex formulations?
Artificial Neural Networks (ANNs) and Response Surface Methodology (RSM) are effective for multivariate analysis:
- ANN training : Use dissolution rate, impurity levels, and stability data to build predictive models .
- RSM integration : Identify interactions between this compound and excipients (e.g., microcrystalline cellulose) .
- Validation : Compare model predictions with experimental results to refine accuracy .
Q. Methodological Tables
Table 1. Pharmacopeial Limits for this compound in Excipients
Exipient | Regulatory Limit | Analytical Method | Key Reference |
---|---|---|---|
Sodium Starch Glycolate | ≤2.0% | UV/Vis after acetone precipitation | |
Carboxymethylcellulose | Deducted from total CMC content | Titrimetric analysis |
Table 2. Recovery of this compound in Simulated Waste Testing
Condition | Recovery Rate (%) | Statistical Significance (p-value) |
---|---|---|
Nominal Salt | 97–100 | >0.05 (not significant) |
Low Hydroxide | 97–100 | >0.05 (not significant) |
Source: Mass balance calculations under controlled evaporation |
Properties
CAS No. |
2836-32-0 |
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Molecular Formula |
C2H4NaO3 |
Molecular Weight |
99.04 g/mol |
IUPAC Name |
sodium;2-hydroxyacetate |
InChI |
InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5); |
InChI Key |
XPUJQEGMNQWMJI-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])O.[Na+] |
Isomeric SMILES |
C(C(=O)[O-])O.[Na+] |
Canonical SMILES |
C(C(=O)O)O.[Na] |
Key on ui other cas no. |
2836-32-0 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Related CAS |
79-14-1 (Parent) |
Synonyms |
glycolate glycolic acid glycolic acid, 1-(14)C-labeled glycolic acid, 2-(14)C-labeled glycolic acid, calcium salt glycolic acid, monoammonium salt glycolic acid, monolithium salt glycolic acid, monopotassium salt glycolic acid, monosodium salt glycolic acid, potassium salt hydroxyacetic acid potassium glycolate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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